![molecular formula C12H15N3O B4395434 [1-(1-ethyl-1H-benzimidazol-2-yl)ethyl]formamide](/img/structure/B4395434.png)
[1-(1-ethyl-1H-benzimidazol-2-yl)ethyl]formamide
Overview
Description
[1-(1-ethyl-1H-benzimidazol-2-yl)ethyl]formamide, also known as EBIF, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. EBIF is a white crystalline powder that is soluble in water, and its chemical structure consists of a benzimidazole ring fused to an ethyl group and a formamide group.
Mechanism of Action
The mechanism of action of [1-(1-ethyl-1H-benzimidazol-2-yl)ethyl]formamide is not well understood, but it is believed to involve the interaction of [1-(1-ethyl-1H-benzimidazol-2-yl)ethyl]formamide with cellular targets, such as DNA and RNA. [1-(1-ethyl-1H-benzimidazol-2-yl)ethyl]formamide has been shown to induce apoptosis in cancer cells by activating the mitochondrial pathway. [1-(1-ethyl-1H-benzimidazol-2-yl)ethyl]formamide has also been shown to inhibit the production of pro-inflammatory cytokines by blocking the NF-κB signaling pathway. Further research is needed to elucidate the precise mechanism of action of [1-(1-ethyl-1H-benzimidazol-2-yl)ethyl]formamide.
Biochemical and Physiological Effects:
[1-(1-ethyl-1H-benzimidazol-2-yl)ethyl]formamide has been shown to exhibit antitumor and anti-inflammatory activity, as well as interact with DNA and RNA. In addition, [1-(1-ethyl-1H-benzimidazol-2-yl)ethyl]formamide has been shown to be non-toxic to normal cells, which suggests that it may have a favorable safety profile. However, further research is needed to determine the long-term effects of [1-(1-ethyl-1H-benzimidazol-2-yl)ethyl]formamide on human health.
Advantages and Limitations for Lab Experiments
[1-(1-ethyl-1H-benzimidazol-2-yl)ethyl]formamide has several advantages for lab experiments, including its ease of synthesis, high purity, and low toxicity. However, one limitation of [1-(1-ethyl-1H-benzimidazol-2-yl)ethyl]formamide is its limited solubility in organic solvents, which can make it difficult to use in certain experiments. In addition, the mechanism of action of [1-(1-ethyl-1H-benzimidazol-2-yl)ethyl]formamide is not well understood, which can make it challenging to design experiments to study its effects.
Future Directions
There are several future directions for research on [1-(1-ethyl-1H-benzimidazol-2-yl)ethyl]formamide. One direction is to further investigate the mechanism of action of [1-(1-ethyl-1H-benzimidazol-2-yl)ethyl]formamide, which could lead to the development of new drugs that target cellular pathways involved in cancer and inflammation. Another direction is to explore the use of [1-(1-ethyl-1H-benzimidazol-2-yl)ethyl]formamide as a building block for the synthesis of novel materials, such as metal-organic frameworks. Finally, future research could focus on optimizing the synthesis method for [1-(1-ethyl-1H-benzimidazol-2-yl)ethyl]formamide to increase the yield and purity of the compound.
Scientific Research Applications
[1-(1-ethyl-1H-benzimidazol-2-yl)ethyl]formamide has potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, [1-(1-ethyl-1H-benzimidazol-2-yl)ethyl]formamide has been shown to exhibit antitumor and anti-inflammatory activity. In a study conducted by Zhang et al., [1-(1-ethyl-1H-benzimidazol-2-yl)ethyl]formamide was found to inhibit the growth of human lung cancer cells by inducing apoptosis. In another study conducted by Li et al., [1-(1-ethyl-1H-benzimidazol-2-yl)ethyl]formamide was found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. In biochemistry, [1-(1-ethyl-1H-benzimidazol-2-yl)ethyl]formamide has been shown to interact with DNA and RNA, which could lead to the development of new nucleic acid-based drugs. In materials science, [1-(1-ethyl-1H-benzimidazol-2-yl)ethyl]formamide has been used as a building block for the synthesis of novel polymers and metal-organic frameworks.
properties
IUPAC Name |
N-[1-(1-ethylbenzimidazol-2-yl)ethyl]formamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O/c1-3-15-11-7-5-4-6-10(11)14-12(15)9(2)13-8-16/h4-9H,3H2,1-2H3,(H,13,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJKRKASNJJXZID-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2N=C1C(C)NC=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(1-ethylbenzimidazol-2-yl)ethyl]formamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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